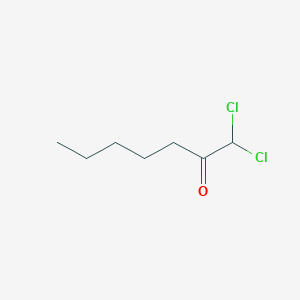

1,1-Dichloroheptan-2-one

Description

1,1-Dichloroheptan-2-one (C₇H₁₂Cl₂O) is a chlorinated ketone characterized by two chlorine atoms attached to the first carbon of a seven-carbon chain, with a ketone group at the second position. Its molecular weight is approximately 183.07 g/mol, and its IUPAC name reflects the dichloro substitution pattern and ketone functionality.

Properties

Molecular Formula |

C7H12Cl2O |

|---|---|

Molecular Weight |

183.07 g/mol |

IUPAC Name |

1,1-dichloroheptan-2-one |

InChI |

InChI=1S/C7H12Cl2O/c1-2-3-4-5-6(10)7(8)9/h7H,2-5H2,1H3 |

InChI Key |

UWYGITCZPYFBJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-heptan-2-one can be synthesized through the chlorination of heptan-2-one. The process typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via the formation of a chloronium ion intermediate, which subsequently reacts with the ketone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1-dichloro-heptan-2-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1-dichloro-heptan-2-one.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-heptan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.

Reduction: Formation of 1,1-dichloro-heptan-2-ol.

Oxidation: Formation of 1,1-dichloro-heptanoic acid.

Scientific Research Applications

1,1-Dichloro-heptan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1-dichloro-heptan-2-one involves its interaction with nucleophiles and electrophiles. The presence of the electron-withdrawing chlorine atoms makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic substrate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 1,1-dichloroheptan-2-one and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | Key Functional Group |

|---|---|---|---|---|

| 1,1-Dichloroheptan-2-one | C₇H₁₂Cl₂O | 183.07 | Cl atoms on C1, ketone on C2 | Ketone |

| 1-Chloroheptan-2-one | C₇H₁₃ClO | 148.63 | Single Cl on C1, ketone on C2 | Ketone |

| 1,1-Dichloroethane | C₂H₄Cl₂ | 98.96 | Cl atoms on both C1 positions | Alkane |

| 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | C₁₃H₁₃Cl₃O | 299.60 | Cl on C7, dichlorophenyl on C1 | Ketone, aryl |

Key Observations :

- The dichloro substitution in 1,1-dichloroheptan-2-one increases its molecular weight by ~34.44 g/mol compared to its mono-chloro analog, 1-chloroheptan-2-one .

- Unlike 1,1-dichloroethane (a simple chlorinated alkane), 1,1-dichloroheptan-2-one’s ketone group introduces polarity, likely enhancing solubility in organic solvents and influencing reactivity .

- The compound 7-chloro-1-(2,4-dichlorophenyl)heptan-1-one demonstrates how additional substituents (e.g., aryl groups) drastically alter molecular weight and steric effects .

Physicochemical and Toxicological Trends

Reactivity and Stability :

- Dichlorinated ketones like 1,1-dichloroheptan-2-one are expected to exhibit higher electrophilicity at the carbonyl carbon due to electron-withdrawing Cl substituents, increasing susceptibility to nucleophilic attacks compared to non-chlorinated ketones.

- In contrast, 1,1-dichloroethane lacks a ketone group and is primarily used as a solvent, with stability attributed to its symmetrical Cl substitution .

Toxicity :

- The U.S. EPA’s risk assessments for 1,1-dichloroethane highlight concerns about carcinogenicity and organ damage in prolonged exposures, suggesting similar risks for structurally related compounds .

- The ATSDR’s toxicological profile for 1,2-dichloroethane (a positional isomer of 1,1-dichloroethane) underscores the importance of substitution patterns: vicinal dichloro compounds often exhibit higher metabolic toxicity due to the formation of reactive epoxides .

Environmental and Regulatory Considerations

- Chlorinated solvents like 1,1-dichloroethane are regulated under the U.S. EPA’s Toxic Substances Control Act (TSCA) due to persistence in groundwater and bioaccumulation risks .

- The absence of 1,1-dichloroheptan-2-one in major regulatory databases (e.g., NIST, ATSDR) indicates a need for targeted studies to assess its environmental fate and health impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.